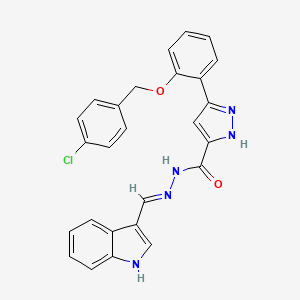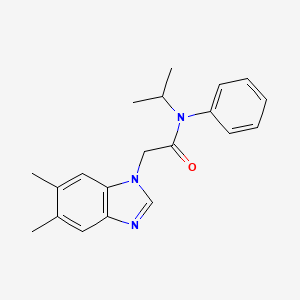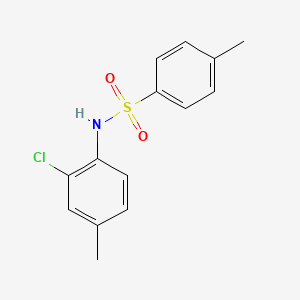
(E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N’-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide” is a complex organic compound. It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . This compound seems to be designed and synthesized as a potent small molecule .
Molecular Structure Analysis
The molecular structure of this compound likely includes an indole ring, a pyrazole ring, and a carbohydrazide group. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrazole ring is a heterocyclic compound with the formula C3H3N2H, featuring two adjacent nitrogen atoms. Carbohydrazide is a carbonic acid derivative with the formula H2NCONHNH2.Scientific Research Applications
Synthesis and Characterization
Pyrazole carbohydrazide derivatives are synthesized and characterized through various spectroscopic techniques. The structural elucidation often involves comparing predicted Z-matrix geometries and spectroscopic data with experimental ones. Studies on related compounds have utilized techniques like FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction to confirm the molecular structure, including the (E)-configuration of the azomethine group and the molecule's crystallization in specific space groups (Karrouchi et al., 2021).
Biological Applications
Antimicrobial Activity : Pyrazole carbohydrazide derivatives have demonstrated significant antimicrobial properties. Novel series of these compounds have shown potent to weak antimicrobial activity against various bacteria and fungi. Some compounds within this category have emerged as effective antimicrobial agents, showcasing the potential for new antimicrobial drug development (Ningaiah et al., 2014).
Antidiabetic Potential : Certain derivatives have been evaluated for their antidiabetic potential, specifically against α-glucosidase and α-amylase enzymes. Molecular docking studies have supported the potential of these compounds as potent α-glucosidase inhibitors, suggesting a role in diabetes management (Karrouchi et al., 2021).
Antioxidant Properties : The antioxidant activities of pyrazole carbohydrazide derivatives have also been investigated. Some compounds in this category have shown significant antioxidant properties, contributing to their potential therapeutic applications in diseases where oxidative stress plays a role (Saundane & Manjunatha, 2016).
Chemical Properties
Electrochemical Properties : These compounds have been studied for their electrochemical properties, including their behavior in corrosion protection for metals. Investigations have shown that certain pyrazole carbohydrazide derivatives can significantly inhibit corrosion, demonstrating potential applications in materials science (Paul et al., 2020).
Molecular Docking and DFT Studies : Comprehensive studies including molecular docking and density functional theory (DFT) calculations have been conducted to understand the interaction mechanisms of these compounds with biological targets and their electronic structures. This research aids in the rational design of new compounds with enhanced biological or chemical properties (Karrouchi et al., 2021).
Future Directions
properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O2/c27-19-11-9-17(10-12-19)16-34-25-8-4-2-6-21(25)23-13-24(31-30-23)26(33)32-29-15-18-14-28-22-7-3-1-5-20(18)22/h1-15,28H,16H2,(H,30,31)(H,32,33)/b29-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTQXKUJLMPJKE-WKULSOCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)

![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2583194.png)
![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide](/img/structure/B2583196.png)
![N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2583197.png)
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2583198.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2583199.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583201.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2583205.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea](/img/structure/B2583206.png)

![4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2583208.png)